

# Chemical structure and properties of Ertiprotafib

Author: BenchChem Technical Support Team. Date: December 2025



# **Ertiprotafib: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Ertiprotafib** is a multifaceted small molecule that has garnered significant interest in the scientific community for its potential therapeutic applications. Initially developed as an insulin sensitizer for type 2 diabetes, its mechanism of action has been revealed to be more complex than first understood. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Ertiprotafib**. It details the experimental protocols used to characterize its interactions with key cellular targets and elucidates the signaling pathways it modulates.

# **Chemical Structure and Physicochemical Properties**

**Ertiprotafib**, also known as PTP-112, is a synthetic, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an inhibitor of IkappaB kinase  $\beta$  (IKK- $\beta$ ), and a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR $\alpha$ ) and PPAR $\beta$ .[1] Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers of Ertiprotafib



| Identifier        | Value                                                                                                       |
|-------------------|-------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f] [2]benzothiol-4-yl)-2,6-dimethylphenoxy]-3- phenylpropanoic acid[2] |
| Molecular Formula | C31H27BrO3S[2]                                                                                              |
| CAS Number        | 251303-04-5[2]                                                                                              |
| SMILES            | CC1=CC(=CC(=C1OINVALID-LINK<br>C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C<br>53)Br)C)C[2]                          |

Table 2: Physicochemical Properties of Ertiprotafib

| Property                       | Value                                                                                                                | Source |
|--------------------------------|----------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Weight               | 559.51 g/mol                                                                                                         | [3]    |
| pKa (Strongest Acidic)         | 4.31                                                                                                                 | [2]    |
| logP                           | 7.95                                                                                                                 | [2]    |
| Water Solubility               | 3.29e-05 mg/mL (Predicted)                                                                                           | [2]    |
| Solubility in DMSO             | 100 mg/mL (178.73 mM; requires sonication)                                                                           | [3]    |
| In Vivo Formulation Solubility | ≥ 2.5 mg/mL in 10% DMSO >> 90% corn oil (Clear solution)                                                             | [3]    |
| In Vivo Formulation Solubility | 2.5 mg/mL in 10% DMSO >><br>40% PEG300 >> 5% Tween-<br>80 >> 45% saline (Suspended<br>solution; requires sonication) | [3]    |

# **Biological Activity and Mechanism of Action**

**Ertiprotafib** exhibits a unique polypharmacological profile, engaging with multiple targets to exert its biological effects.



Table 3: Biological Activities of Ertiprotafib

| Target                                                   | Activity                  | IC50 / EC50 |
|----------------------------------------------------------|---------------------------|-------------|
| Protein Tyrosine Phosphatase<br>1B (PTP1B)               | Non-competitive Inhibitor | 1.6 μΜ[3]   |
| IkappaB kinase β (IKK-β)                                 | Inhibitor                 | 400 nM[3]   |
| Peroxisome Proliferator-<br>Activated Receptor α (PPARα) | Dual Agonist              | ~1 µM[3]    |
| Peroxisome Proliferator-<br>Activated Receptor β (PPARβ) | Dual Agonist              | ~1 µM[3]    |

## **PTP1B Inhibition and Aggregation**

**Ertiprotafib** acts as a non-competitive inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[4] Interestingly, studies have revealed that **Ertiprotafib** induces the aggregation of PTP1B in a concentration-dependent manner, which is a unique mechanism of inhibition among PTP1B inhibitors.[5] This aggregation is thought to contribute to its cellular effects.

## **IKK-**β Inhibition

**Ertiprotafib** is a potent inhibitor of IKK-β, a crucial kinase in the NF-κB signaling pathway.[6] By inhibiting IKK-β, **Ertiprotafib** can suppress the activation of NF-κB, a transcription factor that plays a central role in inflammatory responses.

## PPARα/β Agonism

**Ertiprotafib** functions as a dual agonist for PPAR $\alpha$  and PPAR $\beta$ , nuclear receptors that are critical regulators of lipid and glucose metabolism.[3] Activation of PPARs by **Ertiprotafib** contributes to its effects on lipid-lowering and insulin sensitization.

# **Signaling Pathways**

**Ertiprotafib**'s multifaceted nature allows it to intervene in several key signaling cascades.





Click to download full resolution via product page

PTP1B Signaling Pathway Inhibition by Ertiprotafib.



Click to download full resolution via product page

IKK-β Signaling Pathway Inhibition by **Ertiprotafib**.





Click to download full resolution via product page

PPAR Signaling Pathway Activation by Ertiprotafib.

# **Experimental Protocols PTP1B Inhibition Assay**

This protocol is based on the colorimetric detection of p-nitrophenol produced from the dephosphorylation of p-nitrophenyl phosphate (pNPP) by PTP1B.

#### Materials:

- Recombinant human PTP1B enzyme
- Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- p-Nitrophenyl phosphate (pNPP) substrate solution
- Ertiprotafib stock solution (in DMSO)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of **Ertiprotafib** in the assay buffer.
- In a 96-well plate, add the PTP1B enzyme to each well, except for the blank controls.



- Add the Ertiprotafib dilutions or vehicle (DMSO) to the respective wells.
- Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
- Initiate the reaction by adding the pNPP substrate to all wells.
- Incubate the reaction for a specific time (e.g., 30 minutes) at the same temperature.
- Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

## **IKK-β Kinase Assay**

This protocol describes a general luminescence-based kinase assay to measure IKK-β activity.

#### Materials:

- Recombinant human IKK-β enzyme
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- IKK-β specific peptide substrate (e.g., a peptide derived from IκBα)
- ATP solution
- Ertiprotafib stock solution (in DMSO)
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
- · White, opaque 96-well microplate
- Luminometer

#### Procedure:



- Prepare serial dilutions of **Ertiprotafib** in the kinase assay buffer.
- In a white 96-well plate, add the IKK-β enzyme, the peptide substrate, and the Ertiprotafib dilutions or vehicle.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer. A decrease in luminescence indicates ATP consumption and IKK-β activity.
- Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

## **PPARα/β Transactivation Assay**

This protocol outlines a reporter gene assay to assess the agonistic activity of **Ertiprotafib** on PPAR $\alpha$  and PPAR $\beta$ .

#### Materials:

- Mammalian cell line (e.g., HEK293T, HepG2)
- Expression plasmid for the ligand-binding domain (LBD) of human PPARα or PPARβ fused to a DNA-binding domain (e.g., GAL4).
- Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the DNA-binding domain (e.g., UAS).
- Transfection reagent.
- Cell culture medium and supplements.
- Ertiprotafib stock solution (in DMSO).



- Luciferase assay reagent.
- Luminometer.

#### Procedure:

- Seed the cells in a multi-well plate and allow them to attach overnight.
- Co-transfect the cells with the PPAR-LBD expression plasmid and the reporter plasmid using a suitable transfection reagent.
- After transfection, replace the medium with fresh medium containing serial dilutions of Ertiprotafib or a known PPAR agonist (positive control) and vehicle (negative control).
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.
- Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.
- Calculate the fold activation relative to the vehicle control and determine the EC<sub>50</sub> value.

## **Experimental Workflow for PTP1B Aggregation Analysis**



Click to download full resolution via product page

Workflow for Investigating **Ertiprotafib**-induced PTP1B Aggregation.



## Conclusion

**Ertiprotafib** is a compound with a complex pharmacological profile, acting as a non-competitive inhibitor of PTP1B, a potent inhibitor of IKK- $\beta$ , and a dual agonist of PPAR $\alpha/\beta$ . Its unique mechanism of PTP1B inhibition through induced aggregation sets it apart from other inhibitors. The detailed chemical, physical, and biological data, along with the experimental methodologies provided in this guide, offer a comprehensive resource for researchers in the fields of metabolic diseases, inflammation, and drug discovery. Further investigation into the intricate interplay of its multiple activities may unveil new therapeutic opportunities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ertiprotafib | C31H27BrO3S | CID 157049 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Ertiprotafib].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671058#chemical-structure-and-properties-of-ertiprotafib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com